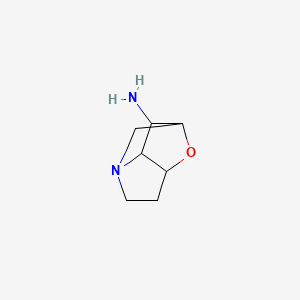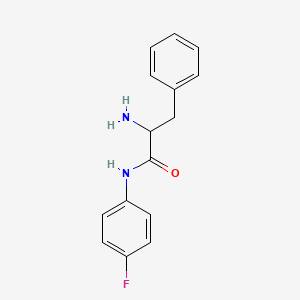
2-amino-N-(4-fluorophenyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a phenylpropanamide moiety, which contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-phenylpropanoic acid and 4-fluoroaniline.
Amide Bond Formation: The key step in the synthesis is the formation of the amide bond between the carboxyl group of (S)-2-amino-3-phenylpropanoic acid and the amino group of 4-fluoroaniline. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide in high purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide may involve:
Large-Scale Synthesis: Scaling up the synthetic route described above with optimized reaction conditions to ensure high yield and purity.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and reduce production time.
Automated Purification Systems: Implementing automated systems for purification to ensure consistent quality and reduce manual labor.
化学反应分析
Types of Reactions
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The amide bond can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as thiols or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Thiols, amines
Major Products Formed
Oxidation: Imines, nitriles
Reduction: Amines
Substitution: Thiol-substituted or amine-substituted derivatives
科学研究应用
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies investigating its interactions with biological targets, such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The presence of the fluorophenyl and phenylpropanamide moieties contributes to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (S)-2-Amino-3-phenylpropanamide
- (S)-2-Amino-N-(4-chlorophenyl)-3-phenylpropanamide
- (S)-2-Amino-N-(4-bromophenyl)-3-phenylpropanamide
Uniqueness
(S)-2-Amino-N-(4-fluorophenyl)-3-phenylpropanamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding interactions with molecular targets, making it a valuable compound in medicinal chemistry and other research fields.
属性
分子式 |
C15H15FN2O |
|---|---|
分子量 |
258.29 g/mol |
IUPAC 名称 |
2-amino-N-(4-fluorophenyl)-3-phenylpropanamide |
InChI |
InChI=1S/C15H15FN2O/c16-12-6-8-13(9-7-12)18-15(19)14(17)10-11-4-2-1-3-5-11/h1-9,14H,10,17H2,(H,18,19) |
InChI 键 |
ZYZNWJNPTMMUHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


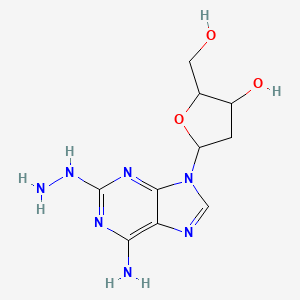


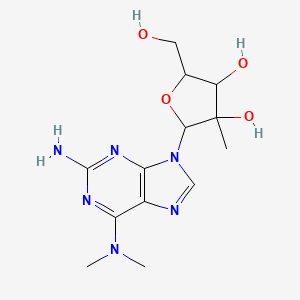

![Morpholine, 4-[[1-(3-methoxyphenyl)cyclohexyl]methyl]-](/img/structure/B12103432.png)
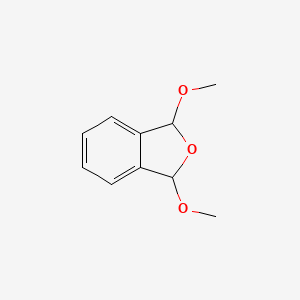
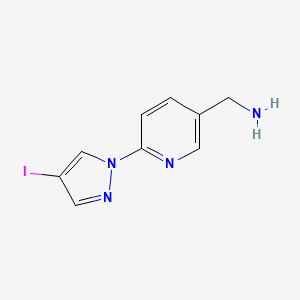

![1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B12103452.png)
![prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12103454.png)
![[4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol](/img/structure/B12103455.png)
